2-Hydroxyeicosanoic acid

Übersicht

Beschreibung

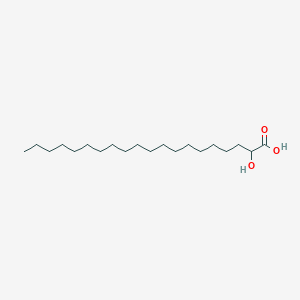

2-hydroxyarachidic acid is a long-chain fatty acid that is arachidic (icosanoic) acid substituted at position 2 by a hydroxy group. It is a 2-hydroxy fatty acid and a long-chain fatty acid. It is functionally related to an icosanoic acid. It is a conjugate acid of a 2-hydroxyarachidate.

2-Hydroxyeicosanoic acid is a natural product found in Allamanda cathartica, Chondrosia reniformis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

1. Occurrence in Microalgae

2-Hydroxy acids, including 2-Hydroxyeicosanoic acid, were initially believed to be absent in algae. However, a study found them in microalgae belonging to various groups, suggesting their importance in the classification of algal species and as a natural source of 2-hydroxy acids in the environment (Matsumoto, Shioya, & Nagashima, 1984).

2. Liposome Carrier for Anticancer Drugs

This compound derivatives, like 2-hydroxyoleic acid, have been developed as liposome carriers for anticancer drugs. These liposomes show increased effectiveness in inhibiting cancer cell growth, suggesting potential applications in targeted cancer therapy (Jang et al., 2017).

3. Dermatological Applications

Hydroxy acids, including 2-hydroxy acids, are frequently used in cosmetic and therapeutic formulations for skin treatments. Their applications range from treating photoaging, acne, and pigmentation disorders, indicating their significant role in dermatological care (Kornhauser, Coelho, & Hearing, 2010).

4. Impact on Hair Surface Properties

The role of 18-methyleicosanoic acid, a similar fatty acid, in hair care was explored using advanced microscopy techniques. This study enhances our understanding of the effects of such fatty acids on hair's surface properties (Luengo, Hallégot, & Leroy, 2006).

5. Enzymatic Activity Measurement

The fatty acid 2-hydroxylase (FA2H) enzyme, responsible for the synthesis of 2-hydroxy fatty acids including this compound, has been studied using a highly sensitive in vitro assay. This research provides insights into the roles of FA2H and 2-hydroxy sphingolipids in various tissues (Alderson, Walla, & Hama, 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Hydroxyicosanoic acid, also known as 2-Hydroxy C20:0 fatty acid, is a synthetic compound with potential anti-inflammatory, neuroprotective, bactericidal, and anticancer properties

Mode of Action

Its anti-inflammatory, neuroprotective, bactericidal, and anticancer potential suggest that it may interact with various cellular targets to modulate these processes .

Biochemical Pathways

Eicosanoids, a class of compounds derived from arachidonic acid, are known to be involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states . As a hydroxyeicosanoic acid, 2-Hydroxyicosanoic acid may potentially influence these pathways.

Pharmacokinetics

As a very hydrophobic molecule, it is practically insoluble, which may impact its bioavailability .

Result of Action

Its potential anti-inflammatory, neuroprotective, bactericidal, and anticancer properties suggest that it may have broad effects on cellular function .

Action Environment

It is recommended to store the compound at -20°c under desiccating conditions .

Biochemische Analyse

Biochemical Properties

2-Hydroxyicosanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in lipid metabolism. For instance, 2-Hydroxyicosanoic acid is known to interact with fatty acid synthase, an enzyme that plays a crucial role in the synthesis of fatty acids . Additionally, it has been observed to interact with proteins involved in cell signaling pathways, such as protein kinase C, which is known to regulate various cellular processes . These interactions highlight the importance of 2-Hydroxyicosanoic acid in maintaining cellular homeostasis and regulating metabolic processes.

Cellular Effects

2-Hydroxyicosanoic acid has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Hydroxyicosanoic acid has been found to activate protein kinase C, which in turn regulates the expression of genes involved in inflammation and cell proliferation . Additionally, it has been observed to influence cellular metabolism by modulating the activity of enzymes involved in lipid metabolism, leading to changes in the levels of various metabolites . These effects underscore the potential therapeutic applications of 2-Hydroxyicosanoic acid in treating diseases related to inflammation and metabolic disorders.

Molecular Mechanism

The molecular mechanism of action of 2-Hydroxyicosanoic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-Hydroxyicosanoic acid binds to and activates protein kinase C, leading to the phosphorylation of target proteins and subsequent changes in cellular functions . Additionally, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby modulating the levels of various metabolites . These molecular interactions highlight the complex mechanisms through which 2-Hydroxyicosanoic acid exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyicosanoic acid have been observed to change over time. Studies have shown that the stability and degradation of 2-Hydroxyicosanoic acid can influence its long-term effects on cellular function. For example, it has been observed that 2-Hydroxyicosanoic acid is relatively stable under desiccating conditions and can be stored for up to 12 months at -20°C . Its stability may decrease over time, leading to changes in its biological activity . Long-term studies have also shown that prolonged exposure to 2-Hydroxyicosanoic acid can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-Hydroxyicosanoic acid vary with different dosages in animal models. Studies have shown that low doses of 2-Hydroxyicosanoic acid can have beneficial effects, such as reducing inflammation and protecting against neurodegenerative diseases . High doses of 2-Hydroxyicosanoic acid have been associated with toxic or adverse effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage of 2-Hydroxyicosanoic acid for therapeutic applications.

Metabolic Pathways

2-Hydroxyicosanoic acid is involved in several metabolic pathways, including lipid metabolism and energy homeostasis. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, which play crucial roles in the synthesis and degradation of fatty acids . Additionally, 2-Hydroxyicosanoic acid has been shown to influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions highlight the role of 2-Hydroxyicosanoic acid in regulating metabolic processes and maintaining cellular energy balance.

Transport and Distribution

The transport and distribution of 2-Hydroxyicosanoic acid within cells and tissues involve several key processes. It is transported across cell membranes by specific transporters and binding proteins, such as fatty acid-binding proteins . Once inside the cell, 2-Hydroxyicosanoic acid can be distributed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . These processes ensure the proper localization and accumulation of 2-Hydroxyicosanoic acid, which is essential for its biological activity.

Subcellular Localization

The subcellular localization of 2-Hydroxyicosanoic acid plays a crucial role in its activity and function. It has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and energy production . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of 2-Hydroxyicosanoic acid to specific organelles . These findings highlight the importance of subcellular localization in regulating the biological activity of 2-Hydroxyicosanoic acid.

Eigenschaften

IUPAC Name |

2-hydroxyicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23/h19,21H,2-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLYLXYEVLGWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937331 | |

| Record name | 2-Hydroxyicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16742-48-6 | |

| Record name | 2-Hydroxyeicosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016742486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)